N-(1-acetylpiperidin-4-yl)prop-2-enamide
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Overview
Description
N-(1-acetylpiperidin-4-yl)prop-2-enamide is a synthetic compound that has garnered attention in various fields of scientific research It is structurally related to fentanyl analogues and is known for its potent effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylpiperidin-4-yl)prop-2-enamide typically involves the reaction of piperidine derivatives with acylating agents. One common method includes the acylation of 1-acetylpiperidine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as gas chromatography and mass spectrometry are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-acetylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(1-acetylpiperidin-4-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and potential as a biochemical tool.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetylpiperidin-4-yl)prop-2-enamide involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other physiological effects. The compound’s structure allows it to fit into the receptor binding site, activating the receptor and initiating a cascade of intracellular events that result in its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Acrylfentanyl: Another potent opioid analgesic with a similar structure.
Acetylfentanyl: Known for its high potency and similar pharmacological profile.
Butyrfentanyl: Another fentanyl analogue with comparable effects.
Uniqueness
N-(1-acetylpiperidin-4-yl)prop-2-enamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogues. These differences can affect its potency, duration of action, and potential side effects .
Properties
IUPAC Name |
N-(1-acetylpiperidin-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-10(14)11-9-4-6-12(7-5-9)8(2)13/h3,9H,1,4-7H2,2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHLJTDEVAXCOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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